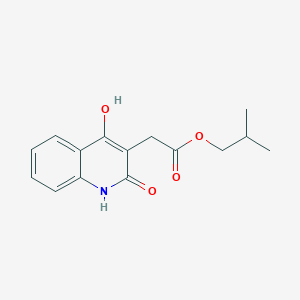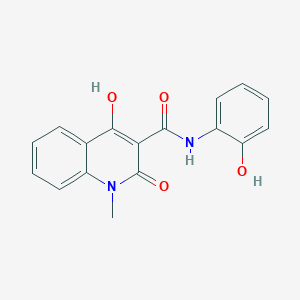
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea, also known as HMCU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial calcium uptake, which plays a critical role in cellular physiology and pathology.
Wirkmechanismus
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea inhibits MCU by binding to its pore-forming subunit, MCU1, and blocking calcium uptake into mitochondria. This results in a decrease in mitochondrial calcium concentration, which can affect various mitochondrial functions. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to decrease mitochondrial respiration, increase ROS production, and induce cell death in various cell types.
Biochemical and Physiological Effects
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect various biochemical and physiological processes in cells. It can modulate energy metabolism by decreasing mitochondrial respiration and ATP production. It can also increase ROS production, which can lead to oxidative stress and cell damage. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to induce cell death in various cell types, including cancer cells, by activating apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of MCU, which allows for the modulation of mitochondrial calcium signaling without affecting other cellular processes. It has been shown to be effective in various cell types and experimental models, making it a versatile tool for studying mitochondrial function. However, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea also has some limitations. It can be toxic at high concentrations, which can affect cellular viability and experimental outcomes. Its mechanism of action is also complex and can involve multiple pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea research. One area of interest is the role of mitochondrial calcium signaling in aging and age-related diseases. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect mitochondrial function and cell death in various cell types, and its modulation may have therapeutic potential in age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and specific inhibitors of MCU. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea is a useful tool for studying mitochondrial calcium signaling, but its toxicity and complex mechanism of action can limit its utility in certain experimental settings. The development of more potent and specific inhibitors may overcome these limitations and allow for more precise modulation of mitochondrial calcium signaling.
Synthesemethoden
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin, 4-methylphenyl isocyanate, and triethylamine. The resulting product is then purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been extensively used in scientific research to study the role of mitochondrial calcium uptake in cellular physiology and pathology. It has been shown to be a potent inhibitor of mitochondrial calcium uniporter (MCU), a protein complex that mediates calcium uptake into mitochondria. By inhibiting MCU, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can modulate mitochondrial calcium signaling and affect various cellular processes such as energy metabolism, ROS production, and cell death.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-6-8-11(9-7-10)18-17(22)19-14-15(20)12-4-2-3-5-13(12)23-16(14)21/h2-9,20H,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWWKSVGFBJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)


![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)





![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)
